3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
CAS No.: 2034340-50-4
Cat. No.: VC4550890
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034340-50-4 |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 440.52 |
| IUPAC Name | 3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H24N4O4S/c1-31(28,29)21-10-7-17(8-11-21)9-12-22(27)25-14-19(15-25)26-13-18(23-24-26)16-30-20-5-3-2-4-6-20/h2-8,10-11,13,19H,9,12,14-16H2,1H3 |
| Standard InChI Key | XZXZAVPZGFAFFU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features four distinct structural domains:
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Methylsulfonylphenyl Group: A para-substituted benzene ring with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group, which enhances solubility and facilitates hydrogen bonding .
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Propan-1-one Chain: A three-carbon ketone linker that connects the sulfonyl aromatic system to the azetidine ring, providing conformational flexibility.
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Azetidine Ring: A four-membered nitrogen-containing heterocycle known to influence bioavailability and metabolic stability .
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Phenoxymethyl-Triazole Moiety: A 1,2,3-triazole ring substituted with a phenoxymethyl group, a motif frequently employed in click chemistry and associated with antimicrobial activity .
The interplay of these domains creates a rigid yet balanced structure, as evidenced by its SMILES notation: CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₄N₄O₄S | |
| Molecular Weight | 440.52 g/mol | |
| CAS Number | 2034340-50-4 | |
| IUPAC Name | 3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one | |
| Solubility | Not experimentally determined |
The absence of solubility data suggests hydrophobic tendencies, typical of compounds with multiple aromatic systems .
Synthetic Methodologies
General Synthesis Strategy
The compound’s synthesis likely involves multi-step reactions, as inferred from analogous protocols :
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Formation of the Azetidine-Triazole Core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by azetidine ring closure via intramolecular nucleophilic substitution .
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Sulfonation: Introduction of the methylsulfonyl group via oxidation of a methylthio intermediate or direct sulfonation using chlorosulfonic acid .
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Coupling Reactions: Amide bond formation between the propan-1-one chain and the azetidine nitrogen using carbodiimide-based coupling agents.
Example Protocol (Hypothetical)
A patent describing similar triazole-azetidine systems (EP3682881A1) outlines the use of DMSO and KOH for nucleophilic aromatic substitution, with reaction monitoring via HPLC . For instance, heating 1-fluoro-4-(methylsulfonyl)benzene with 4-(trifluoromethoxy)phenol in DMSO at 90°C for 10 hours yielded a sulfone intermediate . Adapting this approach, the phenoxymethyl-triazole-azetidine moiety could be synthesized separately and coupled to the propan-1-one linker.
Analytical Characterization
Spectroscopic Data
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